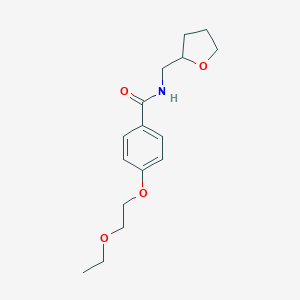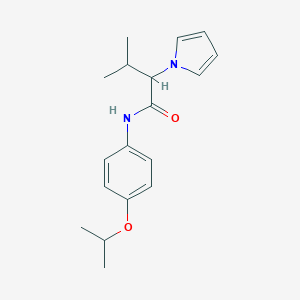![molecular formula C19H22N2O3 B268661 N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide](/img/structure/B268661.png)
N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide, commonly known as APB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. APB is a selective blocker of G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic beta cells and intestinal L-cells.
Applications De Recherche Scientifique
APB has been extensively studied for its potential applications in diabetes and obesity research. N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide agonists, such as APB, have been shown to stimulate insulin secretion and enhance glucose-dependent insulin secretion in pancreatic beta cells. Additionally, this compound agonists have been shown to increase the secretion of glucagon-like peptide-1 (GLP-1) in intestinal L-cells, which can improve glucose homeostasis and reduce body weight. APB has also been studied for its potential applications in pain management and neuroprotection.
Mécanisme D'action
APB is a selective blocker of N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide, which is a G protein-coupled receptor that is primarily expressed in pancreatic beta cells and intestinal L-cells. This compound agonists, such as APB, stimulate insulin secretion and enhance glucose-dependent insulin secretion in pancreatic beta cells by activating the cyclic adenosine monophosphate (cAMP) pathway. Additionally, this compound agonists increase the secretion of GLP-1 in intestinal L-cells by activating the protein kinase A (PKA) pathway. GLP-1 can improve glucose homeostasis and reduce body weight by increasing insulin secretion, decreasing glucagon secretion, and delaying gastric emptying.
Biochemical and Physiological Effects:
APB has been shown to improve glucose homeostasis and reduce body weight in animal models of diabetes and obesity. APB increases insulin secretion and enhances glucose-dependent insulin secretion in pancreatic beta cells, which can improve glucose tolerance and reduce hyperglycemia. Additionally, APB increases the secretion of GLP-1 in intestinal L-cells, which can improve glucose homeostasis and reduce body weight by increasing insulin secretion, decreasing glucagon secretion, and delaying gastric emptying. APB has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
APB has several advantages for lab experiments, including its selectivity for N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide and its well-characterized mechanism of action. APB has also been shown to be stable and soluble in aqueous solutions, which makes it suitable for in vitro and in vivo experiments. However, APB has some limitations for lab experiments, including its relatively low potency and its potential for off-target effects.
Orientations Futures
There are several future directions for APB research, including the development of more potent and selective N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide agonists, the investigation of the long-term effects of this compound agonists on glucose homeostasis and body weight, and the exploration of the potential therapeutic applications of this compound agonists in other diseases such as cancer and Alzheimer's disease. Additionally, the development of novel drug delivery systems for this compound agonists could improve their pharmacokinetic properties and therapeutic efficacy.
Méthodes De Synthèse
The synthesis of APB involves the reaction of 4-aminoacetophenone with methyl isocyanate to form N-(4-acetylamino)phenyl) methyl carbamate, which is then reacted with 2-propoxybenzoyl chloride to produce APB. The synthesis of APB has been optimized to obtain a high yield of the compound with minimal impurities.
Propriétés
Formule moléculaire |
C19H22N2O3 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-[4-[acetyl(methyl)amino]phenyl]-2-propoxybenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-4-13-24-18-8-6-5-7-17(18)19(23)20-15-9-11-16(12-10-15)21(3)14(2)22/h5-12H,4,13H2,1-3H3,(H,20,23) |
Clé InChI |
PUCFTFPUVYAOQV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
SMILES canonique |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268579.png)
![N-[3-(allyloxy)phenyl]isonicotinamide](/img/structure/B268582.png)
![2-(4-chlorophenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B268583.png)
![N-[2-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268584.png)
![N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268585.png)
![N-[2-(benzyloxy)phenyl]nicotinamide](/img/structure/B268587.png)
![N-[2-(benzyloxy)phenyl]butanamide](/img/structure/B268588.png)
![N-[3-(3-methylbutoxy)phenyl]pyridine-4-carboxamide](/img/structure/B268590.png)

![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]isonicotinamide](/img/structure/B268596.png)

![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)
![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)
![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)